molecular formula C6H9N3O2 B2948899 4-nitro-3-propyl-1H-pyrazole CAS No. 1007069-60-4

4-nitro-3-propyl-1H-pyrazole

Cat. No.: B2948899
CAS No.: 1007069-60-4
M. Wt: 155.157
InChI Key: VKMMELNDXKJOBY-UHFFFAOYSA-N
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Description

4-nitro-3-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The compound is further substituted with a nitro group at position 4 and a propyl group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-3-propyl-1H-pyrazole typically involves the nitration of 3-propyl-1H-pyrazole. One common method includes the reaction of 3-propyl-1H-pyrazole with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours. The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-nitro-3-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-3-propyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure with an additional carboxylic acid group.

    3,5-dimethyl-4-nitro-1H-pyrazole: Similar structure with methyl groups instead of a propyl group.

    4-nitro-1H-pyrazole: Lacks the propyl group, making it less lipophilic.

Uniqueness

4-nitro-3-propyl-1H-pyrazole is unique due to the presence of both a nitro group and a propyl group, which confer specific chemical and biological properties. The nitro group is known for its electron-withdrawing effects, which can influence the reactivity of the compound, while the propyl group can affect its solubility and interaction with biological membranes .

Properties

IUPAC Name

4-nitro-5-propyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-5-6(9(10)11)4-7-8-5/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMMELNDXKJOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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